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Deoxyadenosine-phosphate - 5704-05-2

Deoxyadenosine-phosphate

Catalog Number: EVT-14264187
CAS Number: 5704-05-2
Molecular Formula: C10H12N5O6P-2
Molecular Weight: 329.21 g/mol
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Product Introduction

Description
2'-deoxyadenosine 5'-monophosphate(2-) is a 2'-deoxyribonucleoside 5'-monophosphate(2-) obtained by deprotonation of the phosphate OH groups of 2'-deoxyadenosine 5'-monophosphate (dAMP). It has a role as a human metabolite and a fundamental metabolite. It is a 2'-deoxynucleoside 5'-monophosphate(2-) and a purine 2'-deoxyribonucleoside 5'-phosphate(2-). It is a conjugate base of a 2'-deoxyadenosine 5'-monophosphate.
Overview

Deoxyadenosine-phosphate is a crucial component of nucleic acids, particularly DNA. It is a nucleotide that plays a significant role in various biological processes, including DNA replication and transcription. This compound is derived from deoxyadenosine, which consists of the nucleobase adenine attached to a deoxyribose sugar and one or more phosphate groups. The primary form of deoxyadenosine-phosphate used in cellular processes is deoxyadenosine triphosphate, commonly referred to as dATP.

Source

Deoxyadenosine-phosphate can be synthesized enzymatically from DNA through the action of various nucleases. These enzymes break down DNA into smaller fragments, which can then be converted into deoxyadenosine monophosphate and subsequently phosphorylated to form dATP. The synthesis process involves several enzymes, including deoxyribonuclease, adenylate kinase, and pyruvate kinase .

Classification

Deoxyadenosine-phosphate belongs to the class of organic compounds known as nucleotides. Nucleotides are further categorized into two main types: purines and pyrimidines. Deoxyadenosine-phosphate is classified as a purine nucleotide due to its adenine base. It is one of the five deoxynucleotides (dNTPs) essential for DNA synthesis, alongside deoxythymidine triphosphate (dTTP), deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyuridine triphosphate (dUTP) .

Synthesis Analysis

Methods

The synthesis of deoxyadenosine-phosphate can be achieved through both chemical and enzymatic methods. Recent advancements have focused on improving the efficiency of these processes. For instance, studies have highlighted the use of recombinant Escherichia coli strains to produce 2'-deoxyadenosine and its derivatives through the cloning of nucleoside phosphorylases .

Technical Details:

  • Enzymatic Synthesis: The enzymatic route typically involves the phosphorylation of deoxyadenosine using kinases that transfer phosphate groups from ATP or other phosphate donors.
  • Chemical Synthesis: Chemical methods often require protection-deprotection strategies due to the multiple functional groups present in nucleotides. These methods can involve phosphitylation techniques to create phosphoanhydride bonds necessary for nucleotide formation .
Molecular Structure Analysis

Structure

The molecular structure of deoxyadenosine-phosphate consists of three primary components:

  1. Nucleobase: Adenine
  2. Sugar: Deoxyribose
  3. Phosphate Groups: One or more phosphate groups attached to the 5' carbon of the sugar.

The most common form, dATP, has three phosphate groups attached, giving it a molecular formula of C10H13N5O13P3 and a molecular weight of approximately 491.1816 g/mol .

Data

  • Molecular Formula: C10H13N5O13P3
  • Molecular Weight: 491.1816 g/mol
  • Structural Characteristics: The presence of a 2'-deoxyribose sugar distinguishes it from ribonucleotides like ATP, which contains ribose.
Chemical Reactions Analysis

Reactions

Deoxyadenosine-phosphate participates in several critical biochemical reactions:

  1. DNA Synthesis: During DNA replication, dATP is incorporated into the growing DNA strand by DNA polymerase.
  2. Energy Transfer: Although primarily a building block for DNA, dATP can also participate in energy transfer reactions similar to adenosine triphosphate (ATP).

Technical Details:

  • In DNA synthesis, dATP pairs with thymidine triphosphate (dTTP) to form complementary base pairs.
  • The incorporation occurs through a phosphodiester bond formation where the 3' hydroxyl group of the existing DNA strand reacts with the α-phosphate of dATP .
Mechanism of Action

Process

The mechanism by which deoxyadenosine-phosphate functions in DNA synthesis involves several steps:

  1. Binding to DNA Polymerase: Deoxyadenosine-triphosphate binds to the active site of DNA polymerase.
  2. Nucleotide Incorporation: The enzyme catalyzes the addition of dATP to the growing DNA strand by forming a phosphodiester bond.
  3. Release of Pyrophosphate: The reaction releases pyrophosphate (PPi), which is subsequently hydrolyzed by inorganic pyrophosphatase, driving the reaction forward.

Data

This mechanism underscores the importance of dATP not only as a substrate but also as an energy source during DNA synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Sensitive to hydrolysis; must be stored under appropriate conditions to prevent degradation.
  • Reactivity: Can participate in phosphorylation reactions and is susceptible to enzymatic degradation.

Relevant analyses indicate that proper handling and storage conditions are crucial for maintaining the integrity and functionality of deoxyadenosine-phosphate in laboratory settings .

Applications

Deoxyadenosine-phosphate has several significant applications in scientific research and biotechnology:

  1. Molecular Biology Techniques: Used extensively in polymerase chain reaction (PCR) and other DNA amplification techniques.
  2. Genetic Engineering: Serves as a building block for constructing recombinant DNA molecules.
  3. Therapeutic Applications: Potential use in antiviral therapies and cancer treatments through nucleoside analogs that mimic natural nucleotides .
Biochemical Roles in Nucleic Acid Metabolism

Enzymatic Incorporation into DNA Replication and Repair Systems

Deoxyadenosine triphosphate (dATP) serves as a direct substrate for DNA polymerases during replication and repair processes. In canonical DNA synthesis, dATP pairs with deoxythymidine in the template strand through specific Watson-Crick base pairing, enabling accurate genetic information transfer [1]. The incorporation efficiency varies significantly among polymerase families:

  • Replicative polymerases (e.g., Pol δ/ε) incorporate dATP with high processivity (50-100 nucleotides/sec) and fidelity (error rate: 10-6 errors/base) [4]
  • Translesion synthesis polymerases (e.g., Pol η) exhibit reduced discrimination, facilitating dATP incorporation opposite damaged bases
  • Repair polymerases (e.g., Pol β) utilize dATP during short-patch base excision repair (BER) pathways [5]

Structural analyses reveal that dATP binding induces conformational changes in polymerase active sites. The adenine moiety forms hydrogen bonds with conserved residues (e.g., Tyr271 in T7 DNA polymerase), while the triphosphate group coordinates catalytic magnesium ions [4]. During DNA repair, dATP participates in gap-filling synthesis and nick sealing, with its incorporation rate modulated by auxiliary proteins like PCNA and RFC [5].

Table 1: Deoxyadenosine-Phosphate Incorporation Characteristics in DNA Polymerases

Polymerase TypePrimary FunctiondATP Incorporation RateError Frequency
Replicative (Pol δ)Genomic replication90 nt/sec1 × 10-6
Repair (Pol β)Base excision repair12 nt/min1 × 10-4
Translesion (Pol η)Bypass synthesis8 nt/min1 × 10-2

Role in Nucleotide Biosynthesis Pathways

Deoxyadenosine-phosphate derivatives occupy critical nodes in nucleotide biosynthesis through both de novo and salvage pathways:

De Novo Synthesis

The reduction of ribonucleotides to deoxyribonucleotides is catalyzed by ribonucleotide reductase (RNR), which converts ADP → dADP in an oxygen-dependent radical mechanism [4] [6]. dATP serves as a key allosteric regulator of RNR, binding to both the activity site (inhibiting overall enzyme activity) and specificity site (promoting pyrimidine nucleotide reduction) [4] [8]. This dual regulation maintains balanced dNTP pools essential for genomic stability.

Salvage Pathways

Phosphorylation of deoxyadenosine occurs through hierarchical kinase activity:

  • Deoxycytidine kinase (dCK): Primary phosphorylation to dAMP
  • Adenylate kinase: dAMP → dADP conversion
  • NDPK: dADP → dATP phosphorylation [7]

Dysregulation causes metabolic toxicity in adenosine deaminase deficiency, where accumulated dATP inhibits RNR by >90%, collapsing dNTP pools and arresting lymphocyte proliferation [4] [6]. This mechanism underlies severe combined immunodeficiency (SCID) pathologies.

Table 2: Enzymatic Regulation of Deoxyadenosine-Phosphate Biosynthesis

EnzymeReaction CatalyzedRegulatory Action of dATP
Ribonucleotide reductaseADP → dADPAllosteric inhibitor at activity site
Adenylate kinasedAMP + ATP ↔ dADP + ADPSubstrate/product modulation
Deoxynucleoside diphosphate kinasedADP + ATP → dATP + ADPCompetitive inhibition by excess dATP
Deoxycytidine kinaseDeoxyadenosine → dAMPFeedback inhibition at high dATP

Interactions with DNA Polymerases and Reverse Transcriptases

Deoxyadenosine-phosphate derivatives exhibit complex interactions with nucleic acid-synthesizing enzymes:

DNA Polymerases

dATP binding induces domain closure in DNA Pol β during BER, positioning catalytic residues for nucleotidyl transfer. The triphosphate moiety coordinates two magnesium ions that facilitate deprotonation of the 3'-OH primer terminus and nucleophilic attack on the α-phosphate [5]. Kinetic analyses reveal:

  • Binding affinity: Kd = 18 μM for Pol β vs. 4 μM for T7 DNA polymerase [4] [5]
  • Incorporation fidelity: Misinsertion frequency of dATP opposite dG is 10-4 in high-fidelity polymerases vs. 10-2 in error-prone variants
  • Inhibitory effects: Elevated dATP concentrations (>100 μM) inhibit mitochondrial Pol γ via competition with dCTP [5]

Reverse Transcriptases

Retroviral reverse transcriptases (RTs) incorporate dATP analogs with distinct efficiencies:

  • HIV-1 RT: Preferentially incorporates tenofovir diphosphate (acyclic dAMP analog) over natural dATP during chain elongation [2]
  • HBV polymerase: Entecavir triphosphate (deoxyguanosine analog) competes with dATP at the active site, acting as obligate chain terminator [1]

Structural studies show conserved interactions with RT residues Lys65, Arg72, and Asp113 in HIV-1 RT, forming hydrogen bonds with the adenine base and sugar moiety [2]. Modified dATP analogs (e.g., 8-oxo-dATP) exhibit altered hydrogen bonding patterns that reduce transcriptional fidelity by 20-50% in retroviral systems [5].

Table 3: Binding Interactions of Deoxyadenosine-Phosphate Derivatives with Nucleic Acid Enzymes

EnzymedATP FormBinding Affinity (Kd)Key Interacting Residues
DNA Pol βdATP18 μMAsp190, Asp192, Arg258
T7 DNA polymerasedATP4 μMTyr271, Gly587, Asn584
HIV-1 Reverse TranscriptasedATP9 μMLys65, Arg72, Asp113
Ribonucleotide ReductasedATP (allosteric)0.2 μM (activity site)Phe370, Thr371, Ser372

Comprehensive Compound List

Properties

CAS Number

5704-05-2

Product Name

Deoxyadenosine-phosphate

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C10H12N5O6P-2

Molecular Weight

329.21 g/mol

InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/p-2/t5-,6+,7+/m0/s1

InChI Key

KHWCHTKSEGGWEX-RRKCRQDMSA-L

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

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